molecular formula C18H15NO6S B12278186 ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate

ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate

Cat. No.: B12278186
M. Wt: 373.4 g/mol
InChI Key: FMTKSGKSHXSEER-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate involves its interaction with specific enzymes and molecular targets. For instance, as an antidiabetic agent, it inhibits α-amylase and α-glucosidase, which are enzymes involved in carbohydrate metabolism . This inhibition helps in regulating blood sugar levels. The compound’s sulfonamide group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate is unique due to its sulfonamide group, which imparts specific biological activities not commonly found in other chromene derivatives. This functional group enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry.

Properties

Molecular Formula

C18H15NO6S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[(2-oxochromen-6-yl)sulfonylamino]benzoate

InChI

InChI=1S/C18H15NO6S/c1-2-24-18(21)12-3-6-14(7-4-12)19-26(22,23)15-8-9-16-13(11-15)5-10-17(20)25-16/h3-11,19H,2H2,1H3

InChI Key

FMTKSGKSHXSEER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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